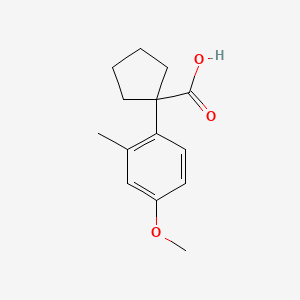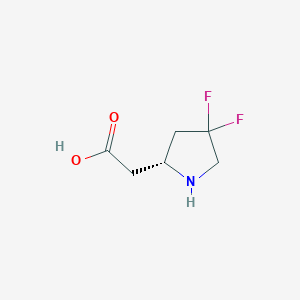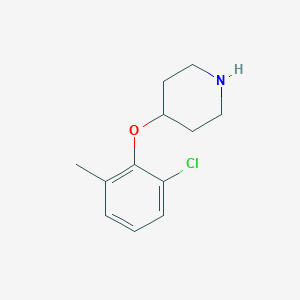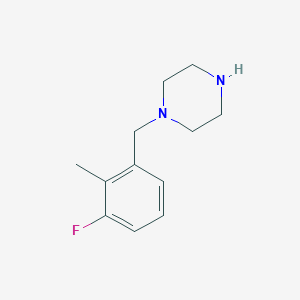
1-(3-Fluoro-2-methylbenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluoro-2-methylbenzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a fluorine atom and a methyl group attached to the benzyl ring, which is further connected to a piperazine moiety.
Preparation Methods
The synthesis of 1-(3-Fluoro-2-methylbenzyl)piperazine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions and can yield high purity products. Another method includes the Ugi reaction, which is a multi-component reaction that allows for the formation of piperazine derivatives in a single step. Industrial production methods often involve the use of parallel solid-phase synthesis and photocatalytic synthesis to achieve large-scale production efficiently .
Chemical Reactions Analysis
1-(3-Fluoro-2-methylbenzyl)piperazine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(3-Fluoro-2-methylbenzyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference material in forensic laboratories.
Biology: The compound is studied for its potential effects on the central and autonomic nervous systems, blood pressure, and smooth muscle function.
Medicine: Piperazine derivatives, including this compound, are explored for their potential therapeutic applications, such as in the treatment of parasitic infections and as potential drug candidates for various diseases.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-2-methylbenzyl)piperazine involves its interaction with specific molecular targets and pathways. Piperazine compounds are known to act as GABA receptor agonists, which can lead to the inhibition of neurotransmission and the paralysis of parasites. This mechanism is particularly useful in the treatment of parasitic infections. Additionally, the compound may interact with other receptors and enzymes, contributing to its diverse biological effects .
Comparison with Similar Compounds
1-(3-Fluoro-2-methylbenzyl)piperazine can be compared with other similar piperazine derivatives, such as:
3-Methylbenzylpiperazine: This compound lacks the fluorine atom and has different pharmacological properties.
1-Benzylpiperazine: Known for its stimulant effects, it differs in the substitution pattern on the benzyl ring.
1-(4-Fluorobenzyl)piperazine: Similar in structure but with the fluorine atom in a different position, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C12H17FN2 |
|---|---|
Molecular Weight |
208.27 g/mol |
IUPAC Name |
1-[(3-fluoro-2-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17FN2/c1-10-11(3-2-4-12(10)13)9-15-7-5-14-6-8-15/h2-4,14H,5-9H2,1H3 |
InChI Key |
JVDOHFGABPNEGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)CN2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13589525.png)
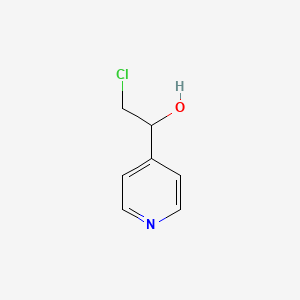
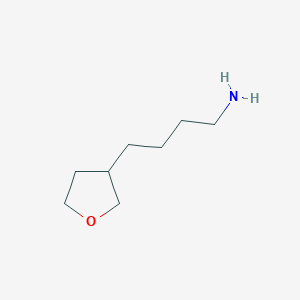
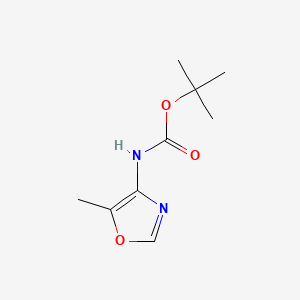
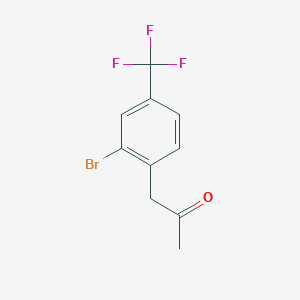
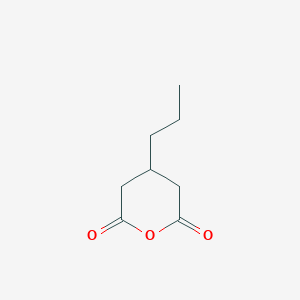
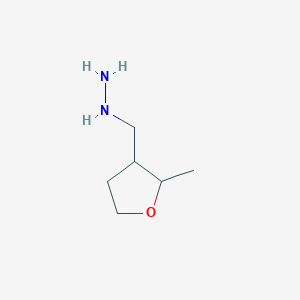
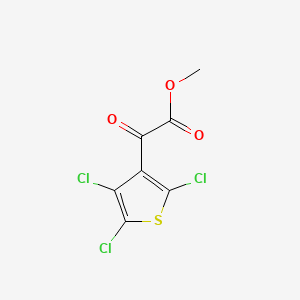
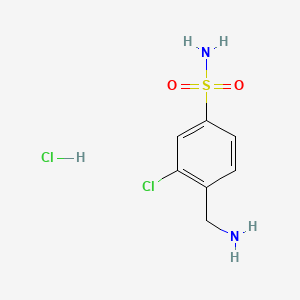
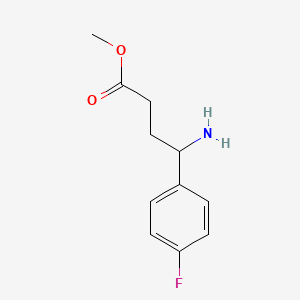
![7,7-Dimethyl-6-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B13589569.png)
